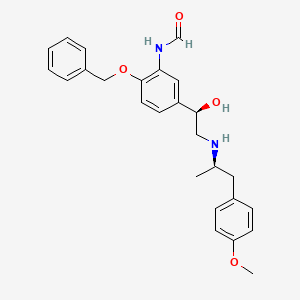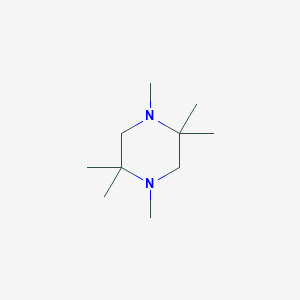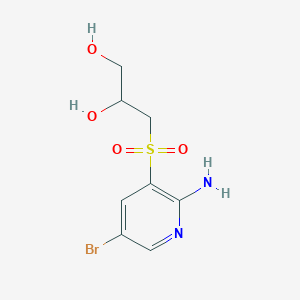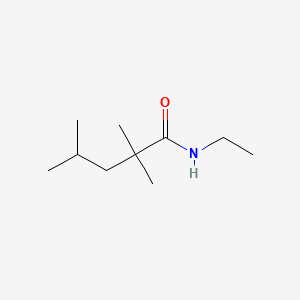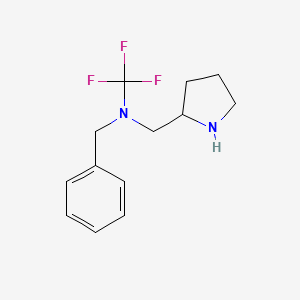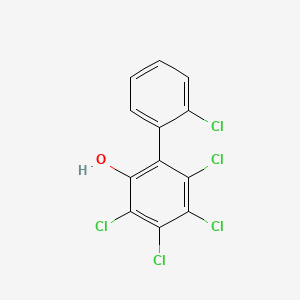
Pentachloro-(1,1'-biphenyl)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are synthetic organic chemicals known for their chemical stability and resistance to heat. These properties made them popular in various industrial applications, although their environmental persistence and toxicity have raised significant concerns.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a Lewis acid catalyst such as ferric chloride (FeCl3). The process can be controlled to achieve the desired degree of chlorination, resulting in the formation of pentachlorobiphenylol.
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of biphenyl under controlled conditions to ensure consistent product quality. The reaction mixture is then purified through distillation and crystallization to isolate pentachlorobiphenylol.
Chemical Reactions Analysis
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls and aminated biphenyls.
Scientific Research Applications
Pentachlorobiphenylol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of materials with specific chemical and physical properties.
Mechanism of Action
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with cellular receptors, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Pathways Involved: It can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function. For example, it can induce oxidative stress and disrupt endocrine signaling.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorobiphenylol: Contains four chlorine atoms and exhibits similar but less pronounced effects.
Hexachlorobiphenylol: Contains six chlorine atoms and is more persistent and toxic.
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Uniqueness
Pentachlorobiphenylol is unique due to its specific degree of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its intermediate level of chlorination makes it a valuable compound for studying the behavior and impact of PCBs in various contexts.
Conclusion
Pentachlorobiphenylol is a significant compound in the study of polychlorinated biphenyls, offering insights into their chemical behavior, environmental impact, and biological effects. Its unique properties make it a valuable tool in scientific research across multiple disciplines.
Properties
CAS No. |
116164-77-3 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
InChI Key |
LAPUREOIFIODEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


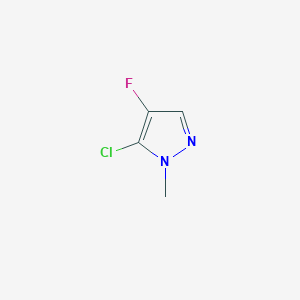
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)

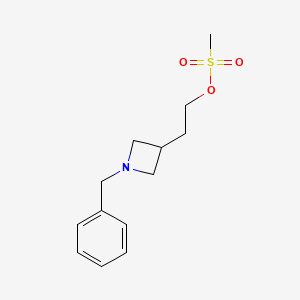
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)

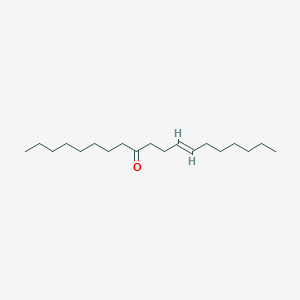
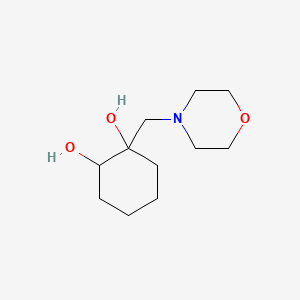
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
